N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-12(14)20-16(22)13-9-15(19-10-18-13)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPLIOJNWOHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amidines under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine core.
Attachment of the Chloro-Methoxyphenyl Group: The final step involves the coupling of the chloro-methoxyphenyl group to the pyrimidine core through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide. These compounds have been evaluated for their ability to inhibit nitric oxide (NO) production and the expression of inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS).
Key Findings:
- Compounds derived from this scaffold demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations.
- Molecular docking studies indicated a strong affinity for the active sites of iNOS and COX-2, suggesting a mechanism by which these compounds can modulate inflammatory responses .
Immunosuppressive Activity
The compound also shows promise in immunosuppressive applications, particularly relevant for organ transplantation. Research has demonstrated that variations in the substituents on the pyrimidine scaffold can significantly influence immunosuppressive activity.
Case Study:
- A series of pyrimidine derivatives were synthesized, with one derivative showing an IC50 value of 1.6 µM in the Mixed Lymphocyte Reaction (MLR) assay, indicating potent immunosuppressive effects.
- The presence of a morpholine moiety was crucial for enhancing immunosuppressive activity, with certain substitutions leading to significant reductions in allograft rejection rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
SAR Insights:
- Systematic variation of substituents at positions 2, 4, and 6 of the pyrimidine scaffold has led to the identification of compounds with improved potency against specific biological targets.
- For instance, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups have been shown to increase the inhibitory activity against enzymes involved in inflammatory pathways .
Summary of Biological Evaluations
Table 1 summarizes key biological evaluations related to the compound's applications:
| Study | Application | Key Findings | IC50 Value |
|---|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of NO production and COX-2 expression | Not specified |
| Study 2 | Immunosuppressive | Effective in MLR assay | 1.6 µM |
| Study 3 | SAR | Variations led to increased potency | Various values |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Accessibility : outlines methods for synthesizing chloro/methoxyphenyl pyrimidine carboxamides, which could be adapted for large-scale production of the target compound .
- Unresolved Questions : The role of the pyrimidine versus quinazoline core in kinase selectivity remains unclear. Comparative molecular docking studies are recommended to elucidate binding differences.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways. This interaction can lead to significant biological effects, including anti-inflammatory and immunosuppressive activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, derivatives of morpholinopyrimidine have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells. The compounds V4 and V8 derived from this class demonstrated a reduction in mRNA expression levels of iNOS and COX-2, indicating their effectiveness in suppressing inflammatory responses at non-cytotoxic concentrations .
| Compound | IC50 (µM) | Target |
|---|---|---|
| V4 | < 10 | iNOS |
| V8 | < 10 | COX-2 |
2. Immunosuppressive Activity
The immunosuppressive properties of this compound have been evaluated using the Mixed Lymphocyte Reaction (MLR) assay. Variations in substituents at different positions on the pyrimidine scaffold have revealed promising immunosuppressive activities, with some derivatives showing IC50 values as low as 1.6 µM . This suggests potential applications in organ transplantation and autoimmune diseases.
| Compound | MLR IC50 (µM) | Remarks |
|---|---|---|
| 9b | >10 | No activity |
| 9c | 6.4 | Moderate activity |
| 9r | 5.5 | Significant activity |
3. Anticancer Potential
Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. The structural modifications have led to compounds that inhibit key signaling pathways involved in cancer proliferation, particularly through targeting cyclin-dependent kinases (CDK). The ability to induce cell cycle arrest and apoptosis in various cancer cell lines has been documented, making these derivatives candidates for further development as anticancer agents .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized a series of morpholinopyrimidine derivatives and evaluated their anti-inflammatory effects in macrophages. Compounds were shown to significantly lower NO production without cytotoxicity .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of pyrimidine derivatives has revealed that specific substitutions can enhance biological activity, particularly in immunosuppressive assays .
- In Vivo Studies : Although most findings are from in vitro studies, there is growing interest in exploring the in vivo efficacy of these compounds using animal models to validate their therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and chloro-substituted phenyl group are primary sites for nucleophilic substitution due to electron-deficient regions.
Pyrimidine Ring Substitution
The C6-morpholine group can undergo displacement under catalytic conditions. For example:
-
Replacement of morpholine with substituted amines (e.g., (S)-3-hydroxypyrrolidine) via palladium-catalyzed coupling enhances bioactivity .
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Morpholine → 3-Hydroxypyrrolidine | Pd(OAc)₂, XPhos, 160°C (microwave) | 52% |
Aromatic Chloro Substitution
The 5-chloro group on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) due to activation by the ortho-methoxy group.
| Reaction | Nucleophile | Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Cl → Piperidino | Piperidine | K₂CO₃, DMF, 90°C | IC₅₀ = 4.3 µM (immunosuppressive) | |
| Cl → Morpholine | Morpholine | NH₄Cl, EtOH, reflux | Anti-inflammatory activity |
Hydrolysis of Carboxamide
The 4-carboxamide group hydrolyzes under acidic/basic conditions to form a carboxylic acid derivative, altering solubility and target interactions .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Carboxamide → Carboxylic Acid | 6M HCl, 100°C, 12 h | Pyrimidine-4-carboxylic acid |
Functionalization via Coupling Reactions
The chloro group participates in cross-coupling reactions to introduce aryl/heteroaryl moieties.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, 100°C | Aryl amine analogs |
Alkylation of Morpholine Nitrogen
The morpholine nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide), modifying electron distribution.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, RT | Quaternary ammonium salt |
Condensation Reactions
The carboxamide participates in condensation with aldehydes or amines to form imines or ureas .
| Reaction | Partner | Conditions | Application | Reference |
|---|---|---|---|---|
| With 4-chlorobenzaldehyde | Glacial AcOH, ACN, reflux | Imine derivatives | Anticancer leads |
Structural Modifications and SAR Insights
-
Position 6 (Morpholine) : Substitution with polar groups (e.g., 3-hydroxypyrrolidine) improves target affinity .
-
Position 4 (Carboxamide) : Hydrolysis to carboxylic acid reduces enzymatic inhibition .
-
Phenyl Chloro Group : Replacement with amines enhances bioactivity (e.g., IC₅₀ = 2.1 µM for piperidino derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
